molecular formula C11H18N2O B13295906 N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine

N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine

Cat. No.: B13295906
M. Wt: 194.27 g/mol
InChI Key: YNKMHHKRJKIOCN-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine is a heterocyclic compound that features a furan ring and a pyrrolidine ring The furan ring is known for its aromatic properties, while the pyrrolidine ring is a saturated five-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole or by the cyclization of 1,4-diamines.

    Coupling of the Furan and Pyrrolidine Rings: The final step involves coupling the furan and pyrrolidine rings through a nucleophilic substitution reaction, where the furan ring is functionalized with an appropriate leaving group, and the pyrrolidine ring acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated, nitrated, or sulfonated furan derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties and ability to inhibit epidermal growth factor receptor (EGFR).

    2-amino-1-(furan-2-yl)ethyl]dimethylamine: Used in the synthesis of various pharmaceuticals and agrochemicals.

    (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine: Utilized in the synthesis of functionalized β-lactams.

Uniqueness

N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H18N2O/c1-9(11-4-3-7-14-11)12-10-5-6-13(2)8-10/h3-4,7,9-10,12H,5-6,8H2,1-2H3

InChI Key

YNKMHHKRJKIOCN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2CCN(C2)C

Origin of Product

United States

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